Cas no 2228161-29-1 (3-(2,2,3,3-tetramethylcyclopropyl)piperidine)

3-(2,2,3,3-テトラメチルシクロプロピル)ピペリジンは、特異なシクロプロピル基を有するピペリジン誘導体です。その特徴的な構造により、高い脂溶性と立体障害を示し、医薬品中間体や生物活性化合物の合成において優れた基盤を提供します。特に、神経科学分野でのリガンド開発や受容体研究に有用な特性を有しており、分子設計の柔軟性を高めることが可能です。また、テトラメチル化されたシクロプロピル環の導入により、代謝安定性の向上が期待される点も注目されています。

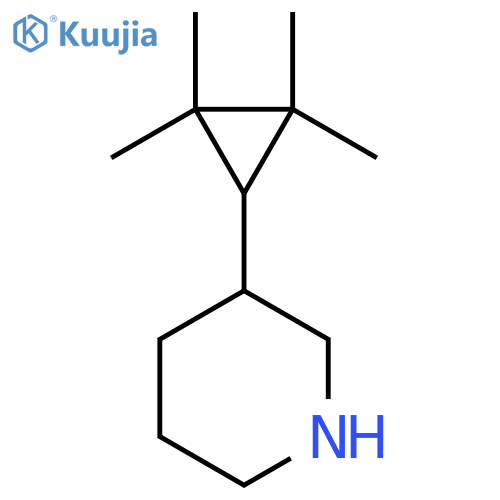

2228161-29-1 structure

商品名:3-(2,2,3,3-tetramethylcyclopropyl)piperidine

3-(2,2,3,3-tetramethylcyclopropyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,2,3,3-tetramethylcyclopropyl)piperidine

- EN300-1804594

- 2228161-29-1

-

- インチ: 1S/C12H23N/c1-11(2)10(12(11,3)4)9-6-5-7-13-8-9/h9-10,13H,5-8H2,1-4H3

- InChIKey: QCSQCYQEPPDRGG-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(C1)C1C(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 181.183049738g/mol

- どういたいしつりょう: 181.183049738g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 12Ų

3-(2,2,3,3-tetramethylcyclopropyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804594-0.5g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-0.05g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-5.0g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1804594-5g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-0.1g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-0.25g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-1g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-10g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1804594-1.0g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1804594-10.0g |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine |

2228161-29-1 | 10g |

$6082.0 | 2023-06-03 |

3-(2,2,3,3-tetramethylcyclopropyl)piperidine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2228161-29-1 (3-(2,2,3,3-tetramethylcyclopropyl)piperidine) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量